NVP-BAG956 is a potent, synthetic, small-molecule inhibitor that targets both Phosphoinositide 3-kinase (PI3K) and 3-phosphoinositide-dependent protein kinase 1 (PDK1). [] It functions as a dual PI3K/PDK1 inhibitor and is utilized in scientific research to investigate the roles of the PI3K/Akt/mTOR signaling pathway in various cellular processes and disease models. []
Mechanism of Action
NVP-BAG956 exerts its effects by simultaneously inhibiting both PI3K and PDK1. [] This dual inhibition effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. By targeting this pathway at two distinct points, NVP-BAG956 disrupts downstream signaling cascades and ultimately inhibits the activity of proteins involved in these cellular processes. []
Applications
T-cell acute lymphoblastic leukemia (T-ALL): NVP-BAG956 demonstrated potent cytotoxic effects against T-ALL cell lines and primary patient samples. [] Compared to other inhibitors targeting different levels of the PI3K/Akt/mTOR pathway, NVP-BAG956 displayed superior efficacy in inducing cell death. [] These findings suggest its potential as a therapeutic agent for T-ALL.
Combination Therapies: Research indicates that combining NVP-BAG956 with other inhibitors targeting the PI3K/Akt/mTOR pathway could enhance its anti-tumor activity. Synergistic effects were observed when NVP-BAG956 was combined with other inhibitors at concentrations significantly lower than their individual IC50 values. [] This suggests the potential for developing effective combination therapies using NVP-BAG956.
Related Compounds
NVP-BBD130
Compound Description: NVP-BBD130 is a dual PI3K/mTOR inhibitor. Like NVP-BAG956, it demonstrates potent anti-tumor activity in melanoma models. [] In preclinical studies, oral administration of NVP-BBD130 effectively suppressed tumor growth at both primary and metastatic sites, exhibiting minimal toxicity. [] The compound's activity extends to inhibiting angiogenesis and promoting tumor necrosis. []
Relevance: While the specific structural relationship between NVP-BBD130 and NVP-BAG956 is not explicitly detailed in the provided literature, both compounds are grouped under the same category of "novel, potent, and stable dual PI3K/mTOR inhibitors." [] This suggests structural similarities and a shared mechanism of action, making NVP-BBD130 relevant in understanding the structure-activity relationship of NVP-BAG956.
NVP-BEZ235
Compound Description: NVP-BEZ235 is a potent, orally bioavailable dual PI3K/mTOR inhibitor. [, ] It exhibits strong anti-tumor activity in various cancer models including melanoma, [] T-cell acute lymphoblastic leukemia (T-ALL), [] and head and neck squamous cell carcinoma (HNSCC). [] Mechanistically, NVP-BEZ235 induces G1 cell cycle arrest, reduces cyclin D1 levels, and elevates p27KIP1 levels. [] It also demonstrates efficacy in suppressing DNA double-strand break repair and enhancing radiosensitivity in cancer cells. [] Notably, NVP-BEZ235 has progressed to phase I/II clinical trials for advanced solid tumors, highlighting its clinical relevance. []
ZSTK474
Compound Description: ZSTK474 is a pan-class I PI3K inhibitor. [] In contrast to the dual PI3K/mTOR inhibitors, ZSTK474 shows only a limited effect on melanoma cell proliferation. [] This difference in activity highlights the potential advantage of simultaneously targeting both PI3K and mTOR in melanoma treatment.
Relevance: Although ZSTK474 differs in its target selectivity compared to the dual PI3K/mTOR inhibitor NVP-BAG956, it provides a valuable comparison point. The fact that ZSTK474, a pan-class I PI3K inhibitor, exhibits less potent anti-proliferative effects than NVP-BAG956 in melanoma cells emphasizes the significance of simultaneously targeting both PI3K and mTOR for optimal efficacy against this cancer type. []
Rapamycin
Compound Description: Rapamycin is a well-known mTORC1 inhibitor. [] Similar to ZSTK474, rapamycin only slightly reduces melanoma cell proliferation. [] This observation further underscores the enhanced effectiveness of simultaneously inhibiting both PI3K and mTOR in melanoma therapy.
Relevance: While rapamycin targets mTORC1 and NVP-BAG956 is a dual PI3K/mTOR inhibitor, the comparison between them remains valuable. The limited impact of rapamycin, an mTORC1 inhibitor, on melanoma cell proliferation compared to the more pronounced effect of NVP-BAG956 emphasizes the potential benefit of dual PI3K/mTOR inhibition in this context. []
GDC-0941
Compound Description: GDC-0941 is a pan-class I PI3K inhibitor. [] In preclinical studies focusing on T-cell acute lymphoblastic leukemia (T-ALL), GDC-0941 exhibited less potent cytotoxic effects against T-ALL cell lines and primary patient samples compared to the dual PI3K/PDK1 inhibitor NVP-BAG956. [] This finding suggests that targeting both PI3K and PDK1 might be a more effective strategy for T-ALL treatment compared to solely inhibiting PI3K.
Relevance: Even though GDC-0941 and NVP-BAG956 share PI3K as a target, they differ in their selectivity profiles. GDC-0941 acts as a pan-class I PI3K inhibitor, whereas NVP-BAG956 is a dual PI3K/PDK1 inhibitor. [] This difference highlights the potential importance of PDK1 inhibition in conjunction with PI3K inhibition for enhanced efficacy against T-ALL. []
MK-2206
Compound Description: MK-2206 is an allosteric Akt inhibitor. [] In preclinical T-cell acute lymphoblastic leukemia (T-ALL) studies, MK-2206 demonstrated less potent cytotoxic effects than NVP-BAG956 against both T-ALL cell lines and primary patient samples. [] This observation points towards potential advantages of targeting upstream components of the PI3K/Akt/mTOR pathway, such as PI3K and PDK1, over directly inhibiting Akt in T-ALL.
Relevance: MK-2206, as an allosteric Akt inhibitor, targets a downstream component of the PI3K/Akt/mTOR pathway, unlike NVP-BAG956, which inhibits both PI3K and PDK1. [] This difference in the mechanism of action is significant as it suggests that directly inhibiting upstream pathway components like PI3K and PDK1 might be more effective in combatting T-ALL compared to inhibiting Akt. []
RAD001
Compound Description: RAD001 is an allosteric mTORC1 inhibitor. [] In preclinical investigations of T-cell acute lymphoblastic leukemia (T-ALL), RAD001 showed a less potent cytotoxic effect against T-ALL cells compared to the dual PI3K/PDK1 inhibitor NVP-BAG956. [] This result further suggests that inhibiting both PI3K and PDK1 might offer a more effective therapeutic strategy for T-ALL compared to solely inhibiting mTORC1.
Relevance: RAD001, an allosteric mTORC1 inhibitor, acts on a downstream target within the PI3K/Akt/mTOR pathway, in contrast to NVP-BAG956, which inhibits both PI3K and PDK1. [] This distinction is crucial as it suggests that directly targeting upstream pathway components like PI3K and PDK1 could potentially be more effective in treating T-ALL than inhibiting mTORC1 alone. []
KU-63794
Compound Description: KU-63794 is an ATP-competitive mTORC1/mTORC2 inhibitor. [] Similar to other single-target inhibitors discussed, KU-63794 displayed less potent cytotoxic effects against T-cell acute lymphoblastic leukemia (T-ALL) cells compared to the dual PI3K/PDK1 inhibitor NVP-BAG956 in preclinical studies. [] This observation strengthens the argument for considering dual PI3K/PDK1 inhibition as a more effective therapeutic strategy for T-ALL than solely inhibiting mTORC1/mTORC2.
Relevance: KU-63794, by inhibiting both mTORC1 and mTORC2, targets a downstream component within the PI3K/Akt/mTOR pathway, unlike NVP-BAG956, which inhibits PI3K and PDK1. [] This difference in targeting highlights the potential benefits of directly inhibiting upstream pathway components, such as PI3K and PDK1, for enhanced efficacy against T-ALL. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Auraptene is a member of the class of coumarins that is umbelliferone in which the phenolic hydrogen has been replaced by a geranyl group. Ii is isolated from several edible fruits and vegetables and exhibits a variety of therapeutic properties. It has a role as a plant metabolite, an antineoplastic agent, an apoptosis inducer, a dopaminergic agent, a neuroprotective agent, an antihypertensive agent, a gamma-secretase modulator, a vulnerary, an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor, a PPARalpha agonist, a gastrointestinal drug, a matrix metalloproteinase inhibitor, an antioxidant and a hepatoprotective agent. It is a member of coumarins and a monoterpenoid. It is functionally related to an umbelliferone. Auraptene is a natural product found in Sinacalia tangutica, Polygala paniculata, and other organisms with data available.
Aurantio-obtusin is a trihydroxyanthraquinone that is 1,3,7-trihydroxy-9,10-anthraquinone which is by methoxy groups at positions 2 and 8, and by a methyl group at position 6. Aurantio-obtusin is a natural product found in Senna obtusifolia and Senna tora with data available.
Aurintricarboxylic acid is a member of the class of quinomethanes that is 3-methylidene-6-oxocyclohexa-1,4-diene-1-carboxylic acid in which the methylidene hydrogens are replaced by 4-carboxy-3-hydroxyphenyl groups. The trisodium salt is the biological stain 'chrome violet CG' while the triammonium salt is 'aluminon'. It has a role as a histological dye, an insulin-like growth factor receptor 1 antagonist and a fluorochrome. It is a monohydroxybenzoic acid, a member of quinomethanes and a tricarboxylic acid. It is a conjugate acid of an aurintricarboxylate. A dye which inhibits protein biosynthesis at the initial stages. The ammonium salt (aluminon) is a reagent for the colorimetric estimation of aluminum in water, foods, and tissues.
Aureothricin is a dithiolopyrrolone antibiotic that is 4,5-dihydro[1,2]dithiolo[4,3-b]pyrrole in which the hydrogens at positions 4,5 and 6 have been replaced by methyl, oxo and propanoylamino groups, respectively. It is a moderate antimicrobial by-product of the thiolutin fermentation in various Streptomyces species. It has a role as a bacterial metabolite, an angiogenesis inhibitor, an antibacterial agent and an EC 2.7.7.6 (RNA polymerase) inhibitor. It is a dithiolopyrrolone antibiotic and a secondary carboxamide. Aureothricin is a natural product found in Streptomyces celluloflavus, Saccharothrix algeriensis, and other organisms with data available.
Auristatin F is a synthetic analog of dolastatin 10. Auristatin F is a highly potent antimitotic agent.Auristatin F inhibits tubulin polymerization. Auristatin F-antibody cunjugates have proven to be successful anticancer agents.
Aurodox is an antibiotic obtained from a streptomyces variant considered as possibly effective against streptococcus pyogenes infections. It may promote growth in poultry. Antibiotic obtained from a Streptomyces variant considered as possibly effective against Streptococcus pyogenes infections. It may promote growth in poultry.
Auriclosene has been used in trials studying the treatment of Impetigo, Bacterial Conjunctivitis, Asymptomatic Bacteriuria, and Adenoviral Conjunctivitis.
Auristatin E is a cytotoxic tubulin modifier with potent and selective antitumor activity; it is a synthetic analog of dolastatin 10. Auristatin E is a highly potent antimitotic agent that inhibits tubulin polymerization. Auristatin E-antibody conjugates have proven to be successful anticancer agents.